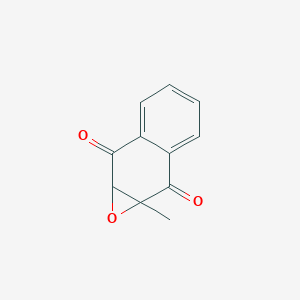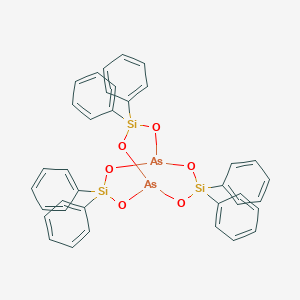
1,3-Benzoxazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has received significant attention due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is of particular interest due to its unique chemical structure, which contains a benzene ring fused to a seven-membered nitrogen-containing ring. In
Aplicaciones Científicas De Investigación
1,3-Benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic synthesis, 1,3-Benzoxazepine-2-carbonitrile has been used as a building block to synthesize more complex molecules with diverse biological activities. In material science, this compound has been used to prepare functional materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxazepine-2-carbonitrile is not well understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a critical role in the immune response.
Biochemical and Physiological Effects
1,3-Benzoxazepine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to the attenuation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Benzoxazepine-2-carbonitrile has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for the research on 1,3-Benzoxazepine-2-carbonitrile, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the evaluation of its safety and toxicity. Additionally, the synthesis of novel derivatives of 1,3-Benzoxazepine-2-carbonitrile with improved biological activities and physicochemical properties could lead to the development of more potent and selective drug candidates for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1,3-Benzoxazepine-2-carbonitrile can be achieved through several methods, including the reaction of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another approach involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of this reaction is typically high, and the product can be isolated by simple filtration and recrystallization.
Propiedades
Número CAS |
16393-03-6 |
|---|---|
Nombre del producto |
1,3-Benzoxazepine-2-carbonitrile |
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1,3-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H |
Clave InChI |
XBTWPQGDTLMVJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
Sinónimos |
1,3-Benzoxazepine-2-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)






